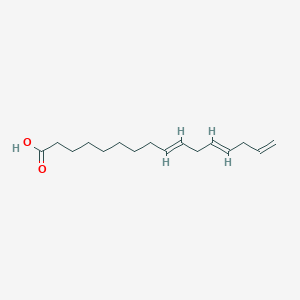

9,12,15-Hexadecatrienoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H26O2 |

|---|---|

Molecular Weight |

250.38 g/mol |

IUPAC Name |

(9E,12E)-hexadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2,4-5,7-8H,1,3,6,9-15H2,(H,17,18)/b5-4+,8-7+ |

InChI Key |

OAXMYGCFSSOPQP-AOSYACOCSA-N |

Isomeric SMILES |

C=CC/C=C/C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Distribution of 9,12,15 Hexadecatrienoic Acid Across Biological Taxa

Presence in Terrestrial Flora

In the kingdom of terrestrial plants, hexadecatrienoic acid isomers are notable constituents of the fatty acid profiles of various species.

While comprehensive data on the specific 9,12,15 isomer is not always available, studies have consistently identified C16:3 acids in several plant species.

Sorghum bicolor : Seed oil analysis of various Sorghum bicolor varieties has revealed the presence of linolenic acid (18:3), a related polyunsaturated fatty acid. While specific quantification of 9,12,15-hexadecatrienoic acid is not detailed in these studies, the metabolic pathways for producing such fatty acids are evidently active within the plant.

Brassica oleracea var. viridis : Commonly known as collard greens, this vegetable is recognized for its rich nutritional profile. While detailed fatty acid analyses are available, specific quantification of this compound remains an area for further investigation.

In plants, polyunsaturated fatty acids are crucial components of cellular membranes, particularly within chloroplasts. These lipids are integral to the structure and function of the thylakoid membranes, where the light-dependent reactions of photosynthesis occur. The specific distribution of this compound within different plant tissues and organelles is an area of ongoing research, with evidence pointing to its concentration in photosynthetic tissues.

Identification in Algal Lineages

The aquatic realm, particularly its algal communities, is a rich source of diverse fatty acids, including various isomers of hexadecatrienoic acid.

Microalgae are primary producers in many aquatic ecosystems and are known for their ability to synthesize a wide array of lipids.

Phaeodactylum tricornutum : This diatom is known to contain a different isomer of hexadecatrienoic acid, 16:3Δ6,9,12. Research suggests that this isomer is synthesized within the plastid of the organism.

Chlorella clade : Certain species within the Chlorella clade have been found to accumulate 7,10,13-hexadecatrienoic acid.

Nostoc verrucosum : The edible freshwater cyanobacterium Nostoc verrucosum has been shown to contain (9Z,12Z)-9,12,15-hexadecatrienoic acid as one of its active antibacterial constituents.

Alexandrium tamarense : Fatty acid profiling of this dinoflagellate has identified a range of fatty acids, although the presence of this compound has not been explicitly detailed. The major fatty acids in this species include 18:4n-3 and 18:5n-3. researchgate.net

| Microalgae Species | Detected Hexadecatrienoic Acid Isomer |

| Phaeodactylum tricornutum | 16:3Δ6,9,12 |

| Chlorella clade | 7,10,13-hexadecatrienoic acid |

| Nostoc verrucosum | (9Z,12Z)-9,12,15-hexadecatrienoic acid |

Marine macroalgae, or seaweeds, and various cyanobacteria are also significant producers of polyunsaturated fatty acids. While extensive research has been conducted on their lipid profiles, the specific identification and quantification of this compound across different species vary. Cyanobacteria, as prokaryotic organisms capable of oxygenic photosynthesis, possess diverse fatty acid desaturases that contribute to a wide range of polyunsaturated fatty acids.

Detection in Fungal and Protistan Species

The presence of hexadecatrienoic acid extends to the kingdoms of Fungi and Protista, where these molecules are involved in various cellular functions.

In fungi, oxylipins, which are bioactive compounds derived from the oxidation of polyunsaturated fatty acids, can originate from hexadecatrienoic acid. nih.gov This indicates that the precursor fatty acid is present and metabolically active in these organisms.

Protists, a diverse group of eukaryotic microorganisms, also utilize polyunsaturated fatty acids. While specific data on this compound in many protistan species is limited, the general importance of such fatty acids in their cellular membranes and as precursors for signaling molecules is well-established.

Characterization in Select Fungi

The occurrence of this compound in the fungal kingdom is varied, with its production often linked to the presence of specific desaturase enzymes.

Trichoderma sp.

Research into the fatty acid composition of various Trichoderma species has primarily focused on more common fatty acids and volatile organic compounds with biocontrol properties. While these fungi are known to produce a range of fatty acids, detailed analyses characterizing the presence of this compound are not prominently featured in available scientific literature. Therefore, its role as a significant component of the fatty acid profile in Trichoderma sp. has not been established.

Coprinus cinereus

In the multicellular basidiomycete Coprinus cinereus, the genetic machinery for producing this compound has been identified. A novel bifunctional Δ12/Δ15 fatty acid desaturase gene from this fungus was cloned and expressed in a yeast transformant. This genetically modified yeast was then able to accumulate new fatty acids, including this compound. In this engineered yeast, this compound constituted 1.0% of the total fatty acids researchgate.net.

Candida parapsilosis

The opportunistic pathogenic yeast Candida parapsilosis possesses enzymes capable of synthesizing this compound. Researchers have isolated and characterized novel Δ12/Δ15- and Δ15-fatty acid desaturases (FADs), named CpFad2 and CpFad3, from this yeast. When the CpFad3 gene was overexpressed in Saccharomyces cerevisiae, the host organism accumulated α-linolenic acid and this compound nih.govnih.gov. Similarly, the CpFad2 desaturase was also found to produce a range of polyunsaturated fatty acids (PUFAs), including this compound nih.govnih.gov. Interestingly, while the enzymatic potential exists and can be demonstrated in a heterologous system, this specific fatty acid was not detected in wild-type C. parapsilosis under the laboratory conditions tested mdpi.com.

Table 1: Occurrence of this compound in Select Fungi

| Fungal Species | Presence of this compound | Research Findings |

|---|---|---|

| Trichoderma sp. | Not characterized | Studies on fatty acid profiles do not prominently report this compound. |

| Coprinus cinereus | Characterized (in yeast transformant) | A yeast transformant with a desaturase gene from C. cinereus produced 1.0% of this fatty acid researchgate.net. |

| Candida parapsilosis | Characterized (in yeast transformant) | Desaturase genes from C. parapsilosis synthesize this acid when expressed in S. cerevisiae nih.govnih.gov. The compound was not detected in the wild-type yeast under the conditions tested mdpi.com. |

Identification in Protozoa

Acanthamoeba castellanii

The free-living protozoan Acanthamoeba castellanii is capable of synthesizing the highly unusual n-1 series unsaturated fatty acid, this compound (16:3Δ⁹,¹²,¹⁵) nih.govmdpi.com. This synthesis is carried out by a bifunctional Δ12,Δ15-desaturase enzyme that has been isolated and characterized from this organism. This enzyme can sequentially convert C16 Δ⁹-monounsaturated fatty acids into di- and tri-unsaturated forms, leading to the production of this compound nih.gov.

Presence in Invertebrate Fauna

The distribution of this compound extends to the animal kingdom, particularly within marine ecosystems.

Quantification in Marine Zooplankton

Euphausia pacifica

The North Pacific krill, Euphausia pacifica, is a significant source of marine n-3 polyunsaturated fatty acids. Detailed lipid analyses have revealed the presence of several unusual C16-PUFAs in this zooplankton species. Specifically, studies have identified 9,12-hexadecadienoic acid, 6,9,12-hexadecatrienoic acid, and 6,9,12,15-hexadecatetraenoic acid within its fatty acid profile nih.govnih.gov. However, the presence of this compound has not been reported in these comprehensive analyses of E. pacifica's lipid composition.

**Table 2: Identified C16 Polyunsaturated Fatty Acids in *Euphausia pacifica***

| C16 PUFA | Presence in Euphausia pacifica |

|---|---|

| 9,12-Hexadecadienoic acid | Identified nih.govnih.gov |

| 6,9,12-Hexadecatrienoic acid | Identified nih.govnih.gov |

| 6,9,12,15-Hexadecatetraenoic acid | Identified nih.govnih.gov |

| This compound | Not reported in cited studies |

Biosynthesis and Enzymology of 9,12,15 Hexadecatrienoic Acid

Fatty Acid Desaturase Systems

Fatty acid desaturases (FADs) are pivotal enzymes that catalyze the conversion of saturated fatty acids to unsaturated ones. These enzymes are classified based on the position at which they introduce a double bond along the fatty acid chain. The synthesis of 9,12,15-hexadecatrienoic acid involves the sequential action of these desaturases to introduce double bonds at the Δ9, Δ12, and Δ15 positions.

The final step in the biosynthesis of this compound is the introduction of a double bond at the n-1 position (or Δ15), converting a di-unsaturated C16 fatty acid into a tri-unsaturated one. This critical reaction is catalyzed by a Δ15-desaturase.

In the free-living soil protozoon Acanthamoeba castellanii, a microsomal desaturase has been identified that exhibits this Δ15-desaturase activity on C16 substrates. This enzyme is responsible for generating the highly unusual this compound (16:3Δ⁹,¹²,¹⁵(n-1)). nih.gov The identification of a desaturase capable of inserting a double bond between the terminal two carbons of a fatty acid represents a significant discovery in understanding the diversity of desaturase functionality. nih.gov

In higher plants, the synthesis of trienoic fatty acids like hexadecatrienoic acid (16:3) is also dependent on the activity of ω-3 fatty acid desaturases. nih.gov These enzymes, which include FAD3, FAD7, and FAD8, introduce a double bond at the third carbon from the methyl end of the fatty acid chain. biotechrep.ir Chloroplasts, in particular, contain substantial amounts of 16:3, indicating the presence of active plastidial ω-3 fatty acid desaturases. nih.gov

A noteworthy aspect of this compound synthesis is the involvement of bifunctional desaturases, which can catalyze multiple desaturation steps.

A prime example is the microsomal desaturase from Acanthamoeba castellanii, which functions as a bifunctional Δ12,Δ15-desaturase. nih.gov This single enzyme can sequentially convert a C16 Δ9-monounsaturated fatty acid into its di- and tri-unsaturated forms, ultimately producing this compound. nih.gov

Similarly, research in the oleaginous yeast Lipomyces starkeyi has identified a bifunctional Δ12/Δ15 fatty acid desaturase, termed LsFad3. nih.gov While this particular study focused on its activity on C18 substrates to produce α-linolenic acid, the existence of such bifunctional enzymes in lower eukaryotes highlights a common evolutionary strategy for the efficient synthesis of polyunsaturated fatty acids. nih.gov The bifunctional nature of these enzymes streamlines the biosynthetic pathway, allowing for the production of complex fatty acids with a limited number of proteins.

Table 1: Examples of Desaturases in this compound Synthesis

| Organism | Enzyme | Functionality | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Acanthamoeba castellanii | Microsomal Δ12,Δ15-desaturase | Bifunctional (Δ12 and Δ15 desaturation) | C16 Δ⁹-monounsaturated fatty acid | This compound |

| Higher Plants | Plastidial ω-3 fatty acid desaturases (e.g., FAD7, FAD8) | Monofunctional (ω-3 desaturation) | C16 di-unsaturated fatty acid | Hexadecatrienoic acid (16:3) |

The ability of a desaturase to act on a particular fatty acid is determined by its substrate specificity. This specificity is crucial for the targeted production of this compound.

The bifunctional Δ12,Δ15-desaturase from Acanthamoeba castellanii demonstrates a clear specificity for C16 substrates in the context of producing this compound. nih.gov This enzyme sequentially converts C16 Δ⁹-monounsaturated fatty acids into di- and tri-unsaturated forms. nih.gov

In a broader context, fatty acid desaturases exhibit a range of substrate specificities. For instance, Δ12 and ω-3 fatty acid desaturases from Saccharomyces kluyveri have been shown to act on C16 to C20 monounsaturated fatty acids. nih.gov While this study did not specifically report the synthesis of this compound, it illustrates the potential for these enzymes to utilize C16 precursors. The structural determinants of this substrate specificity are an active area of research, with studies on acyl-CoA Δ9 desaturases suggesting that specific amino acid residues within the transmembrane domains play a crucial role. nih.gov

Genetic Regulation of Biosynthetic Enzymes

The production of this compound is ultimately controlled at the genetic level. The isolation, characterization, and functional analysis of the genes encoding the responsible desaturases are essential for a complete understanding of this biosynthetic pathway.

The genes encoding fatty acid desaturases have been isolated from a variety of organisms, providing insights into their structure and evolutionary relationships. The isolation of the gene encoding the bifunctional Δ12,Δ15-desaturase from Acanthamoeba castellanii was a key step in understanding the synthesis of this compound in this organism. nih.gov

In higher plants, numerous genes for ω-3 fatty acid desaturases, such as FAD3, FAD7, and FAD8, have been cloned and characterized from various species, including Camelina sativa and oil palm. nih.govbiotechrep.ir These genes encode the enzymes responsible for the synthesis of trienoic fatty acids, including 16:3. nih.gov The characterization of these genes often involves sequence analysis to identify conserved domains and motifs that are characteristic of fatty acid desaturases.

Heterologous expression systems are powerful tools for the functional analysis of enzymes. By expressing a gene of interest in a host organism that does not naturally produce the enzyme, researchers can study its activity and substrate specificity in a controlled environment.

The function of the bifunctional Δ12,Δ15-desaturase from Acanthamoeba castellanii was confirmed by expressing its gene in yeast. nih.gov This allowed for the direct observation of the conversion of C16 fatty acid substrates into this compound. nih.gov Similarly, the ω-3 fatty acid desaturase from oil palm, EgFAD8, was heterologously expressed in yeast to confirm its capability of synthesizing ω-3 fatty acids. nih.gov

The yeast Saccharomyces cerevisiae is a commonly used host for such studies because it does not naturally produce polyunsaturated fatty acids beyond oleic acid. This makes it an ideal "blank slate" for characterizing the activity of exogenous desaturases. nih.gov In addition to yeast, the plant Nicotiana benthamiana has also been used for the heterologous expression of desaturase genes to assess their function in a plant system. biorxiv.org

Table 2: Heterologous Expression Systems for Desaturase Functional Analysis

| Enzyme Source | Gene | Host Organism | Key Finding |

|---|---|---|---|

| Acanthamoeba castellanii | Microsomal Δ12,Δ15-desaturase gene | Yeast (Saccharomyces cerevisiae) | Confirmed bifunctional activity and production of this compound from C16 substrates. |

| Oil Palm (Elaeis guineensis) | EgFAD8 | Yeast (Saccharomyces cerevisiae) | Demonstrated ω-3 desaturase activity. |

| Euglena gracilis | EgFAD12 | Nicotiana benthamiana | Confirmed Δ12-desaturase activity, leading to increased linoleic acid content. |

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Pathways

The synthesis of polyunsaturated fatty acids is tightly regulated at both the transcriptional and post-transcriptional levels, primarily through the control of fatty acid desaturase (FAD) enzymes. These enzymes are responsible for introducing double bonds into acyl chains.

Transcriptional Regulation: The expression of FAD genes is influenced by a variety of environmental and developmental cues.

Temperature: Low temperatures often lead to an increase in the unsaturation of fatty acids to maintain membrane fluidity. frontiersin.orgmdpi.com This response can involve the upregulation of FAD gene expression in some species. mdpi.com For instance, in olive fruit, the expression of FAD genes changes in response to temperature shifts. frontiersin.org

Light: Light is another critical factor that can regulate the transcription of fatty acid desaturase genes. frontiersin.orgfrontiersin.org

Hormonal and Stress Responses: Phytohormones and stress signals, such as pathogen attacks, can also modulate FAD gene expression. Polyunsaturated fatty acids are precursors for signaling molecules like jasmonic acid, linking their synthesis to plant defense pathways. frontiersin.orgmdpi.com Transcription factor WRI1 is a key regulator that activates multiple genes involved in fatty acid synthesis, including desaturases like FAD2. frontiersin.org

Post-Transcriptional and Post-Translational Regulation: In many cases, the increased activity of desaturases, particularly in response to cold, is not due to increased gene transcription but rather to post-transcriptional or post-translational mechanisms. frontiersin.orgmdpi.comusda.govnih.gov

mRNA Stability: While not the most common mechanism for FAD regulation, changes in mRNA stability could play a role.

Protein Stability and Turnover: Evidence suggests that the steady-state amount of FAD protein increases at cooler temperatures without a corresponding increase in mRNA levels. usda.govnih.gov This indicates that the enzyme's stability is enhanced or its degradation is reduced at low temperatures. usda.govnih.gov This regulation can be mediated by the endoplasmic reticulum-associated degradation (ERAD) pathway, which controls the turnover of ER-localized proteins like FAD3. nih.gov Specific amino acid sequences, such as an N-terminal element, can influence the protein's half-life. uno.edu

In the specific case of this compound biosynthesis in sorghum, three specific desaturase genes (SbDES1, SbDES2, and SbDES3) were identified. Quantitative real-time RT-PCR analysis showed that these genes were preferentially expressed in the root hairs, the exclusive location for the synthesis of the 16:3Δ⁹,¹²,¹⁵ acid, indicating tight transcriptional control linked to tissue specialization. nih.gov

Cellular Compartmentalization of this compound Biosynthesis

In plants, fatty acid biosynthesis is a highly compartmentalized process, primarily divided between the plastids (e.g., chloroplasts) and the endoplasmic reticulum (ER). frontiersin.orgnih.govnih.gov These two locations house distinct pathways, often referred to as the "prokaryotic" (plastidial) and "eukaryotic" (ER-associated) pathways, respectively. frontiersin.orgnih.gov

The de novo synthesis of fatty acids in plants occurs exclusively in the plastids. nih.govyoutube.com This process builds fatty acids up to a length of 16 or 18 carbons. The plastidial, or "prokaryotic," pathway is responsible for synthesizing glycerolipids directly within the plastid using these newly formed fatty acids.

This pathway is particularly important for the synthesis of C16:3 fatty acids in what are known as "16:3 plants" (e.g., spinach, Arabidopsis). frontiersin.orgnih.govsyntheselabor.de In this route, palmitic acid (16:0) attached to an acyl carrier protein (ACP) is sequentially desaturated. The resulting 16:3 fatty acid, predominantly the 7,10,13 isomer, is then incorporated into plastidial lipids, especially monogalactosyl diacylglycerol (MGDG), a major component of thylakoid membranes. frontiersin.orgsyntheselabor.de

The extra-plastidial, or "eukaryotic," pathway involves the export of fatty acids from the plastid to the cytoplasm for further modification at the endoplasmic reticulum. nih.govnih.gov The primary products exported are palmitic acid (16:0), stearic acid (18:0), and oleic acid (18:1). nih.govnih.gov

At the ER, these fatty acids are incorporated into phospholipids (B1166683), such as phosphatidylcholine (PC), and can undergo further desaturation and elongation. utah.edumdpi.com This pathway is the primary route for the synthesis of C18 polyunsaturated fatty acids like linoleic acid (18:2) and α-linolenic acid (18:3). frontiersin.org While this pathway involves C16 fatty acids as substrates for elongation, it is not typically associated with the production of C16:3. mdpi.com

However, the specific desaturases responsible for synthesizing this compound in sorghum (SbDES2 and SbDES3) are membrane-bound enzymes that act on C16 substrates, suggesting they are localized to the ER. nih.gov This indicates a specialized extra-plastidial pathway for the production of this unusual fatty acid.

The prokaryotic and eukaryotic pathways are not isolated; there is a significant interplay and exchange of lipid molecules between the plastid and the ER. frontiersin.orgnih.gov This trafficking allows for the complex lipid composition observed in different cellular membranes.

Fatty acids synthesized in the plastid are exported to the ER, and in return, lipid intermediates can be transported back into the plastid. For example, diacylglycerol (DAG) or phosphatidic acid (PA) synthesized via the eukaryotic pathway at the ER can be imported into the plastid for the synthesis of galactolipids. frontiersin.org This interplay results in hybrid lipid molecules containing fatty acids derived from both pathways. While the prokaryotic pathway is the main source of C16:3 (as 7,10,13-HDA) for galactolipids in "16:3 plants," the existence of eukaryotic-derived 16:3 has also been proposed under certain conditions. frontiersin.orgnih.gov The biosynthesis of this compound in sorghum appears to rely on an ER-localized pathway, which would utilize palmitoleic acid (16:1) that was originally synthesized in the plastid and exported to the ER. nih.gov

Table 1: Comparison of Major Fatty Acid Biosynthesis Pathways in Plants

| Feature | Plastidial ("Prokaryotic") Pathway | Extra-Plastidial/Microsomal ("Eukaryotic") Pathway |

|---|---|---|

| Location | Plastid (Chloroplast) Stroma | Endoplasmic Reticulum (ER) |

| Primary Function | De novo fatty acid synthesis (up to C18) Synthesis of plastidial glycerolipids (e.g., MGDG, PG) | Modification (desaturation, elongation) of fatty acids Synthesis of phospholipids (e.g., PC, PE) and triacylglycerols |

| Key C16:3 Product | 7,10,13-Hexadecatrienoic acid (in "16:3 plants") | This compound (in Sorghum root hairs) |

| Acyl Carrier | Acyl Carrier Protein (ACP) | Coenzyme A (CoA), Phospholipids (e.g., PC) |

Precursor Molecules and Metabolic Flux towards this compound

The biosynthesis of all fatty acids begins with the precursor molecule acetyl-CoA. youtube.commdpi.com The metabolic flux towards a specific fatty acid like this compound involves a series of enzymatic steps starting from this central metabolite.

De Novo Synthesis to Palmitic Acid (16:0): In the plastid, acetyl-CoA is carboxylated to malonyl-CoA. Through the action of the fatty acid synthase (FAS) complex, acetyl-CoA and malonyl-ACP are used to build the hydrocarbon chain, typically resulting in the 16-carbon saturated fatty acid, palmitic acid (16:0), attached to an acyl carrier protein (16:0-ACP). nih.govnih.govresearchgate.net

Formation of Palmitoleic Acid (16:1Δ⁹): Palmitic acid (16:0) is the direct precursor for C16 unsaturated fatty acids. A soluble desaturase in the plastid introduces the first double bond, typically at the Δ⁹ position, to form palmitoleic acid (16:1Δ⁹).

Export and Sequential Desaturation: For the synthesis of this compound in sorghum, the pathway proceeds in the ER. nih.gov The precursor, likely palmitoleic acid, is exported from the plastid. At the ER, a series of membrane-bound desaturases act sequentially:

SbDES2 converts palmitoleic acid (16:1Δ⁹) into hexadecadienoic acid (16:2Δ⁹,¹²).

SbDES3 then introduces the final, unusual terminal double bond, converting the 16:2Δ⁹,¹² intermediate into this compound (16:3Δ⁹,¹²,¹⁵). nih.gov

The metabolic flux is directed towards this final product specifically in sorghum root hairs, where it serves as a precursor for the synthesis of sorgoleone. nih.gov This tissue-specific expression of the necessary desaturases ensures that the metabolic pathway is active only where the final product is required.

Table 2: Key Molecules in the Biosynthesis of this compound

| Molecule | Role | Location |

|---|---|---|

| Acetyl-CoA | Primary building block for all fatty acids | Plastid |

| Palmitic acid (16:0) | Product of de novo synthesis; initial C16 precursor | Plastid |

| Palmitoleic acid (16:1Δ⁹) | First unsaturated C16 precursor | Plastid / ER |

| Hexadecadienoic acid (16:2Δ⁹,¹²) | Intermediate precursor | Endoplasmic Reticulum |

| SbDES2 | Enzyme (Δ¹² Desaturase) | Endoplasmic Reticulum |

| SbDES3 | Enzyme (Δ¹⁵ Desaturase) | Endoplasmic Reticulum |

Metabolic Transformations and Derivative Pathways of 9,12,15 Hexadecatrienoic Acid

Conversion to Longer Chain Polyunsaturated Fatty Acids

9,12,15-Hexadecatrienoic acid can serve as a substrate for the synthesis of longer chain polyunsaturated fatty acids (PUFAs) through a series of alternating elongation and desaturation reactions. This process allows for the production of C18 and longer fatty acids from a C16 precursor.

The initial step in the conversion of this compound to longer-chain PUFAs is chain elongation. This process primarily occurs in the endoplasmic reticulum and involves a four-step cycle that adds a two-carbon unit from malonyl-CoA to the fatty acid chain. The key enzymes involved in this process are part of the fatty acid elongation (FAE) system.

The elongation of this compound (16:3 n-3) would theoretically yield octadecatetraenoic acid (18:4 n-3). This elongation process is a fundamental mechanism for increasing the carbon chain length of fatty acids.

Following elongation, the newly formed longer-chain fatty acid can undergo further modifications through the action of desaturase enzymes. These enzymes introduce additional double bonds at specific positions in the fatty acid chain, increasing its degree of unsaturation. Fatty acid desaturases, such as Δ6-desaturase, are key to this process. For example, the elongation and desaturation of linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) are well-established pathways for the synthesis of highly unsaturated fatty acids. nih.govwikipedia.org While direct evidence for the specific subsequent desaturation of the elongated product of this compound is not extensively detailed, the general principles of fatty acid metabolism suggest that it would follow similar enzymatic pathways.

| Step | Process | Initial Substrate | Key Enzymes | Product |

| 1 | Chain Elongation | This compound (16:3) | Fatty Acid Elongase System | Octadecatetraenoic acid (18:4) |

| 2 | Desaturation | Octadecatetraenoic acid (18:4) | Desaturases (e.g., Δ6-desaturase) | Further desaturated PUFAs |

Generation of Oxylipin Metabolites

This compound is a significant precursor for the biosynthesis of a class of signaling molecules known as oxylipins, particularly within the hexadecanoid pathway in plants. oup.com

The hexadecanoid pathway is a biosynthetic route that parallels the octadecanoid pathway (which utilizes C18 fatty acids) for the production of jasmonate-related compounds. In this pathway, this compound, which is abundant in the plastidial membranes of certain plant species, is the primary substrate. oup.comfrontiersin.org This pathway is crucial for plant defense and developmental processes.

A key product of the hexadecanoid pathway originating from this compound is dinor-12-oxo-phytodienoic acid (dn-OPDA). oup.compnas.org This C16 cyclopentenone is a structural analog of the C18 12-oxo-phytodienoic acid (OPDA). The biosynthesis of dn-OPDA is initiated by the oxygenation of this compound. pnas.org The presence of dn-OPDA and its response to wounding suggests its role as a signaling molecule in plants. pnas.org Studies have shown that the synthesis of dn-OPDA is dependent on the availability of its precursor, this compound. pnas.org

The conversion of this compound into dn-OPDA is catalyzed by a series of enzymes:

Lipoxygenases (LOX): The first step is the dioxygenation of this compound by a lipoxygenase. frontiersin.orgnih.gov Specifically, a 13-lipoxygenase can act on this substrate. oup.com Plant lipoxygenases exhibit specificity towards their substrates; for instance, recombinant maize 9-lipoxygenase specifically converts 7,10,13-hexadecatrienoic acid into (7S)-hydroperoxide. nih.gov Soybean lipoxygenase 1 produces primarily (11S)-hydroperoxide from 7,10,13-hexadecatrienoic acid. nih.gov In the context of the hexadecanoid pathway leading to dn-OPDA, a 13-LOX-type activity would be expected to form a hydroperoxide at the C-11 position. frontiersin.org

Allene (B1206475) Oxide Synthase (AOS): The resulting hydroperoxy fatty acid is then converted into an unstable allene oxide by allene oxide synthase (AOS). oup.comfrontiersin.orgoup.com This enzyme is a member of the CYP74 family of cytochrome P450 enzymes. researchgate.net

Allene Oxide Cyclase (AOC): Finally, the allene oxide is cyclized by allene oxide cyclase (AOC) to form the cyclopentenone structure of dn-OPDA. oup.comfrontiersin.orgoup.com

This enzymatic cascade efficiently channels this compound into the production of bioactive oxylipins.

| Enzyme | Action | Substrate | Product |

| Lipoxygenase (LOX) | Dioxygenation | This compound | 11-hydroperoxy-hexadecatrienoic acid |

| Allene Oxide Synthase (AOS) | Dehydration | 11-hydroperoxy-hexadecatrienoic acid | Unstable allene oxide |

| Allene Oxide Cyclase (AOC) | Cyclization | Unstable allene oxide | Dinor-12-oxo-phytodienoic acid (dn-OPDA) |

Formation of Other Lipid Derivatives

Beyond its basic structure, this compound serves as a precursor for a variety of more complex lipid molecules. These derivatives play significant roles in membrane structure and cellular signaling.

In many plant species, particularly those classified as "16:3 plants," this compound is a key component of galactolipids, which are the primary lipids found in the thylakoid membranes of chloroplasts. nih.govaocs.org The two major galactolipids are monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). nih.govaocs.org

The integration of this compound into these lipids occurs through the "prokaryotic pathway" of lipid synthesis, which takes place within the chloroplasts. biorxiv.org This pathway is distinguished by the presence of a C16 fatty acid at the sn-2 position of the glycerol (B35011) backbone. biorxiv.org The process begins with the synthesis of phosphatidic acid within the plastid, which is then converted to diacylglycerol (DAG). This DAG molecule, typically containing an 18-carbon fatty acid at the sn-1 position and a 16-carbon fatty acid at the sn-2 position, serves as the backbone for galactolipid assembly.

The synthesis of MGDG is catalyzed by the enzyme MGDG synthase, which transfers a galactose molecule from UDP-galactose to the DAG backbone. aocs.org Subsequently, DGDG synthase can add a second galactose molecule to MGDG to form DGDG. aocs.org The 16-carbon fatty acid attached to these galactolipids, initially palmitic acid (16:0), undergoes a series of desaturation steps to become this compound (16:3). utah.edu This results in the characteristic 18:3/16:3 molecular species of MGDG and DGDG found in 16:3 plants like Arabidopsis thaliana. utah.eduwikipedia.org

| Enzyme | Function | Pathway |

|---|---|---|

| MGDG synthase | Catalyzes the transfer of galactose to diacylglycerol to form MGDG. | Prokaryotic Pathway |

| DGDG synthase | Catalyzes the transfer of a second galactose to MGDG to form DGDG. | Prokaryotic Pathway |

| Fatty Acid Desaturases | Introduce double bonds into the C16 fatty acid at the sn-2 position to form 16:3. | Prokaryotic Pathway |

This compound can be enzymatically oxidized to form a variety of hydroxylated and other oxygenated derivatives, collectively known as oxylipins. nih.gov These molecules are involved in plant defense and signaling pathways. The primary enzymes responsible for this transformation are lipoxygenases (LOXs). nih.gov

Plant lipoxygenases can introduce a hydroperoxy group at different positions on the fatty acid chain. For instance, the recombinant maize 9-lipoxygenase has been shown to specifically convert 7,10,13-hexadecatrienoic acid (an isomer of this compound) into a (7S)-hydroperoxide. nih.govresearchgate.net Soybean lipoxygenase 1, on the other hand, produces primarily (11S)-hydroperoxide from this substrate. nih.gov A less specific soybean lipoxygenase 2 can generate a mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides. nih.gov

These hydroperoxides are often unstable and are subsequently converted to more stable hydroxylated derivatives, known as hydroxy-hexadecatrienoic acids (HHTs). nih.gov For example, the α-dioxygenase pathway can produce 2-hydroxy-7,10,13-hexadecatrienoic acid. biorxiv.org These hydroxylated derivatives have been detected in various plant seedlings, not only in "16:3 plants" but also in "18:3 plants" like pea and soybean. nih.gov

| Derivative | Precursor | Enzyme/Pathway | Reference |

|---|---|---|---|

| (7S)-hydroperoxy-hexadecatrienoic acid | 7,10,13-Hexadecatrienoic acid | Maize 9-lipoxygenase | nih.gov |

| (11S)-hydroperoxy-hexadecatrienoic acid | 7,10,13-Hexadecatrienoic acid | Soybean lipoxygenase 1 | nih.gov |

| 2-hydroxy-7,10,13-hexadecatrienoic acid | 7,10,13-Hexadecatrienoic acid | α-dioxygenase pathway | biorxiv.org |

Catabolic Pathways (e.g., Beta-oxidation initiation)

The primary catabolic pathway for fatty acids, including this compound, is beta-oxidation. This process occurs in the mitochondria and peroxisomes and involves the sequential removal of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule, generating acetyl-CoA, NADH, and FADH2. wikipedia.orgmicrobenotes.com

The initiation of beta-oxidation for a polyunsaturated fatty acid like this compound is more complex than for saturated fatty acids due to the presence of cis double bonds. wikipedia.org The standard enzymes of beta-oxidation can only process trans double bonds. Therefore, auxiliary enzymes are required to handle the cis double bonds at the 9, 12, and 15 positions.

The initial cycles of beta-oxidation proceed normally until a double bond is encountered. For the cis-Δ9 double bond, after three cycles of beta-oxidation, it becomes a cis-Δ3 double bond. The enzyme enoyl-CoA isomerase then converts this cis-Δ3 double bond into a trans-Δ2 double bond, which can then be processed by the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase. utah.eduwikipedia.org

As beta-oxidation continues, the cis-Δ12 double bond will eventually be positioned in a way that, after dehydrogenation, results in a 2,4-dienoyl-CoA intermediate. This intermediate is a substrate for the enzyme 2,4-dienoyl-CoA reductase , which uses NADPH to reduce the conjugated double bonds to a single trans-Δ3 double bond. aocs.orgwikipedia.orgnih.gov This is then isomerized by enoyl-CoA isomerase to a trans-Δ2 double bond, allowing beta-oxidation to resume. aocs.org The presence and activity of these auxiliary enzymes are therefore critical for the complete catabolism of this compound.

Biological Significance and Functional Roles of 9,12,15 Hexadecatrienoic Acid

Contribution to Cellular Membrane Dynamics

9,12,15-Hexadecatrienoic acid is a polyunsaturated fatty acid (PUFA) that plays a structural role in the composition of cellular membranes. Like other PUFAs, its incorporation into phospholipids (B1166683) is fundamental to membrane biology.

Influence on Membrane Fluidity and Flexibility

The structure of fatty acids is a key determinant of the physical properties of cellular membranes. The presence of multiple double bonds in the acyl chains of polyunsaturated fatty acids like this compound introduces kinks, preventing the fatty acids from packing tightly together. This structural disruption increases the space between phospholipid molecules, which in turn enhances the fluidity and flexibility of the cell membrane medchemexpress.comkhanacademy.org. This "homeoviscous adaptation" is a critical mechanism by which cells maintain membrane integrity and function under various environmental conditions nih.gov. For instance, plants can alter the saturation level of fatty acids in their membranes to adapt to different temperatures; a decrease in unsaturated fatty acids like hexadecatrienoic acid (16:3) is observed at higher growth temperatures to maintain membrane stability nih.gov.

Role in Inter-species Interactions

This compound and its isomers are precursors to a class of oxidized lipid molecules known as oxylipins, which function as potent signaling molecules in interactions between different species nih.govepa.gov.

Precursor to Allelopathic Compounds (e.g., Octadienal in Diatoms)

In marine ecosystems, diatoms are known to produce a variety of allelopathic compounds, which are chemicals that can influence the growth, survival, and reproduction of other organisms researchgate.net. Many of these allelochemicals are polyunsaturated aldehydes (PUAs), such as octadienal, which are derived from the oxidation of PUFAs mdpi.comfrontiersin.org. Fatty acids like hexadecatrienoic acid (16:3) are significant components of diatom lipids and serve as substrates for the lipoxygenase (LOX) pathway, which initiates the synthesis of these bioactive aldehydes nih.govfrontiersin.orgnih.gov. These PUAs are thought to be part of a chemical defense strategy, helping diatoms to regulate competition and deter grazing by herbivores researchgate.netmdpi.com.

Involvement in Chemical Defense Mechanisms

The role of hexadecatrienoic acid extends to broader chemical defense mechanisms, particularly in plants and algae. Upon tissue damage or pathogen attack, PUFAs are released from membrane lipids and are rapidly converted into a diverse array of oxylipins nih.govwikipedia.org. These compounds, including jasmonic acid and related molecules derived from precursors like 7,10,13-hexadecatrienoic acid, act as signals to activate defense gene expression and mount a response against biotic stressors frontiersin.orgcaymanchem.comnih.gov. In some diatom species, specific fatty acids such as 16:3n-4 have been shown to possess antibacterial activity, highlighting a direct role in chemical defense frontiersin.org. The production of these defensive compounds is a critical survival strategy in various organisms.

Endogenous Signaling Pathways in Organisms

Within an organism, this compound is involved in internal, or endogenous, signaling. The biosynthetic pathway for this unusual fatty acid has been identified in sorghum (Sorghum bicolor), where it serves as a crucial building block for a potent allelochemical. Specific desaturase enzymes, SbDES2 and SbDES3, sequentially convert palmitoleic acid (16:1Δ⁹) into hexadecadienoic acid (16:2Δ⁹,¹²) and finally into this compound (16:3Δ⁹,¹²,¹⁵) nih.gov. This specific isomer is a precursor to sorgoleone, a benzoquinone exuded by sorghum roots that inhibits the growth of competing weeds nih.gov.

Furthermore, oxylipins derived from hexadecatrienoic acid isomers are integral to plant physiology. In plants, C16:3 is a major substrate for the lipoxygenase pathway, leading to the production of signaling molecules that regulate growth, development, and defense responses nih.govfrontiersin.orgresearchgate.net. These lipid-derived signals are involved in processes ranging from germination and flowering to systemic acquired resistance against pathogens nih.gov.

Interactive Data Table: C16 Fatty Acid Content in Diatoms

The table below illustrates the concentration of C16 fatty acids in the diatom Chaetoceros muelleri. The data shows that 16:3n-4 is a significant polyunsaturated fatty acid component in this species. The concentration of these fatty acid precursors can be influenced by environmental and growth conditions.

Data adapted from a study on Chaetoceros muelleri, highlighting the relative abundance of C16 fatty acids. nih.gov

Table of Chemical Compounds

Participation in Phytohormone Synthesis (e.g., Jasmonates)

This compound (16:3) is a key precursor in the biosynthesis of certain jasmonates, a class of fatty acid-derived phytohormones that regulate numerous aspects of plant growth, development, and stress responses. nih.gov This polyunsaturated fatty acid is particularly significant in what is known as the hexadecanoid pathway, which operates in parallel to the more commonly described octadecanoid pathway that utilizes alpha-linolenic acid (18:3). madsg.comresearchgate.net Both pathways lead to the production of signaling molecules that constitute the jasmonate family.

The synthesis of jasmonates from this compound primarily occurs within the chloroplasts. madsg.comresearchgate.net The process is initiated by the release of 16:3 from chloroplast membranes, likely from galactolipids. nih.gov A series of enzymatic reactions then converts 16:3 into the bioactive compound dinor-12-oxo-10,15(Z)-phytodienoic acid (dn-OPDA). nih.govbiorxiv.org

The key steps in this conversion are:

Oxygenation : The enzyme 13-lipoxygenase (13-LOX) introduces molecular oxygen into the 16:3 molecule to form 11(S)-hydroperoxy-hexadecatrienoic acid (11-HPHT). madsg.comnih.gov

Dehydration and Cyclization : The unstable 11-HPHT is then acted upon by two enzymes in quick succession. First, allene (B1206475) oxide synthase (AOS) catalyzes the formation of an unstable allene oxide. madsg.comnih.gov Subsequently, allene oxide cyclase (AOC) facilitates the cyclization of this intermediate to produce the stable cyclopentenone, dn-OPDA. madsg.comnih.govnih.gov

This plastid-localized pathway concludes with the formation of dn-OPDA. nih.gov In some plant lineages, such as the bryophyte Marchantia polymorpha (a liverwort), the hexadecanoid pathway is the predominant source of the bioactive jasmonate dn-OPDA, which acts as the primary ligand for the conserved COI1 receptor. nih.govbiorxiv.org In contrast, vascular plants often utilize the octadecanoid pathway to produce 12-oxo-phytodienoic acid (OPDA), which is then further processed in the peroxisome to yield jasmonic acid (JA) and its active conjugate, jasmonoyl-l-isoleucine (JA-Ile). nih.govmadsg.com However, dn-OPDA itself is recognized as a potent signaling molecule. pnas.org

Table 1: Key Enzymes in the Conversion of this compound to dn-OPDA

| Enzyme | Abbreviation | Function | Cellular Location |

|---|---|---|---|

| 13-Lipoxygenase | 13-LOX | Catalyzes the oxygenation of 16:3 to 11-HPHT. madsg.comnih.gov | Chloroplast |

| Allene Oxide Synthase | AOS | Converts 11-HPHT to an unstable allene oxide. madsg.comnih.gov | Chloroplast |

| Allene Oxide Cyclase | AOC | Cyclizes the allene oxide to form dn-OPDA. madsg.comnih.gov | Chloroplast |

Activation of Defense Responses in Plants

The biosynthetic pathway originating from this compound plays a crucial role in activating plant defense mechanisms against various stresses, particularly mechanical wounding and herbivory. nih.govpnas.org The product of this pathway, dn-OPDA, is a signaling molecule that can activate defense-related gene expression. nih.govpnas.org

Research has shown that upon wounding, the levels of dn-OPDA increase significantly in plants like Arabidopsis and potato. pnas.org This rapid accumulation suggests a direct role for dn-OPDA in wound signaling. pnas.org In the liverwort Marchantia polymorpha, the hexadecanoid pathway is the primary source of wound-induced dn-OPDA, and this response is critical for defense against insect feeding. nih.gov

The signaling function of dn-OPDA is distinct from, but related to, that of jasmonic acid (JA) and its derivatives. nih.gov Studies have demonstrated that dn-OPDA itself has strong biological activity. For instance, treating Arabidopsis with micromolar concentrations of dn-OPDA enhances the activity of enzymes within the jasmonate biosynthetic pathway, such as lipoxygenase and allene oxide synthase. pnas.org This indicates a positive feedback loop where the product of the pathway can regulate its own synthesis, amplifying the defense signal.

Furthermore, dn-OPDA and its 18-carbon counterpart, OPDA, are considered important signaling molecules for inducing local defense gene expression at the site of wounding. nih.gov This localized response can occur independently of the subsequent conversion to JA, highlighting the direct role of these cyclopentenone precursors in plant immunity. nih.gov The activation of these metabolic pathways is a conserved defense strategy in response to a range of biotic and abiotic stresses. frontiersin.org

Advanced Analytical Methodologies for 9,12,15 Hexadecatrienoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 9,12,15-hexadecatrienoic acid, enabling its isolation from intricate matrices. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, provide the sensitivity and selectivity required for detailed fatty acid profiling.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) is a cornerstone technique for the analysis of fatty acids, including this compound. Due to the low volatility of free fatty acids, they are typically derivatized to more volatile forms, most commonly as fatty acid methyl esters (FAMEs), prior to analysis. This derivatization is a crucial step for successful GC separation.

The separation of FAMEs is generally achieved on capillary columns with polar stationary phases, such as those coated with polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropyl polysiloxane. These phases allow for the separation of fatty acids based on their chain length, degree of unsaturation, and the position of double bonds. The retention time of the this compound methyl ester is a key parameter for its initial identification.

Following chromatographic separation, the eluted FAMEs enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For the methyl ester of this compound, characteristic fragments aid in its identification. The mass spectrum will show a molecular ion peak (M+) and other diagnostic ions resulting from the cleavage at specific points along the fatty acid chain. A prominent fragment at m/z 79 is often observed for polyunsaturated fatty acid methyl esters. researchgate.net

Interactive Table: Representative GC/MS Data for this compound Methyl Ester

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOFMS)

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC/QTOFMS) offers a powerful alternative to GC/MS, particularly for the analysis of intact lipids and free fatty acids without the need for derivatization. This technique is highly valued for its high mass accuracy and resolution. nih.gov

In LC/QTOFMS, fatty acids are separated using reversed-phase liquid chromatography, often with a C18 column. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.

After separation, the analytes are introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and typically produces intact molecular ions. The QTOF mass analyzer then provides high-resolution mass measurements, allowing for the determination of the elemental composition of the detected ions with a high degree of confidence. nih.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The high mass accuracy of TOF analyzers enables the precise determination of the molecular formula of this compound. nih.gov

Spectroscopic Approaches for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the detailed structural elucidation of fatty acids, including the precise determination of double bond positions and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

For this compound, the ¹H NMR spectrum exhibits characteristic signals for different types of protons. The olefinic protons of the double bonds typically resonate in the region of 5.3-5.4 ppm. The bis-allylic protons, which are methylene (B1212753) protons located between two double bonds (at C-11 and C-14), appear as a characteristic triplet around 2.8 ppm. The allylic protons, adjacent to a single double bond (at C-8 and C-17), are found at approximately 2.0-2.1 ppm. The terminal methyl group protons give a triplet signal around 0.97 ppm. The chemical shifts and coupling constants of these protons provide definitive information about the number and position of the double bonds, as well as their cis or trans configuration. phcogj.com

Interactive Table: Typical ¹H NMR Chemical Shifts for this compound

Advanced Lipidomics Approaches for Profiling this compound Containing Lipids

Lipidomics is the large-scale study of the complete lipid profile (the lipidome) within a cell, tissue, or organism. Advanced lipidomics approaches, typically employing high-resolution mass spectrometry, are used to identify and quantify hundreds to thousands of individual lipid species, including those containing this compound. nih.gov These studies provide a comprehensive view of the lipid landscape and can reveal how the abundance of specific lipids changes in response to various physiological or pathological conditions.

In a typical lipidomics workflow, lipids are extracted from a biological sample and then analyzed by LC-MS/MS. The high-resolution and sensitivity of modern mass spectrometers enable the identification of a wide array of lipid classes. This compound can be found esterified in various lipid classes, and lipidomics allows for the identification of these specific molecular species. For example, a lipid identified as PC(16:0/16:3) would indicate a phosphatidylcholine molecule containing a palmitic acid (16:0) and a this compound (16:3) acyl chain.

Integrative lipidomics studies have been instrumental in understanding the metabolism of fatty acids in various organisms, including the pathways involved in the synthesis and incorporation of polyunsaturated fatty acids like this compound into complex lipids. nih.gov

Interactive Table: Common Lipid Classes Containing this compound Identified in Lipidomics Studies

Biotechnological Production and Metabolic Engineering of 9,12,15 Hexadecatrienoic Acid

Optimization of Microbial and Algal Cultivation for Production Enhancement

The productivity of 9,12,15-hexadecatrienoic acid in microbial and algal systems is intrinsically linked to the selection of high-yielding strains and the precise control of cultivation parameters.

Screening and Selection of High-Yielding Strains

The initial and most critical step in enhancing the production of this compound is the identification of potent microbial or algal strains. A variety of screening methods are employed to isolate organisms with a natural propensity for producing this specific fatty acid.

One common approach involves the use of specific indicator media. For instance, media containing calcium carbonate can be used to screen for organic acid-producing microorganisms, where the formation of a clear zone around a colony indicates acid production adarshcollege.infrontiersin.org. While not specific to this compound, this method can be a preliminary step to identify general fatty acid producers. A more targeted screening method for polyunsaturated fatty acid (PUFA) producing bacteria utilizes an H2O2-plate assay. This technique is based on the principle that PUFAs confer oxidative stability to growing bacteria when exposed to hydrogen peroxide. Therefore, strains that grow without a zone of inhibition are potential PUFA producers nih.govresearchgate.net.

A study that screened several naturally isolated microalgal strains for their fatty acid profiles identified promising candidates. While none were explicitly reported to produce this compound, some strains of Ochromonas pusilla, Scenedesmus obliquus, and Fragilaria ambigua were found to produce 7,10,13-hexadecatrienoic acid. Additionally, Ochromonas pusilla, Scenedesmus obliquus, and Chlorella vulgaris were shown to produce 9,12,15-octadecatrienoic acid (α-linolenic acid), a structurally similar C18 fatty acid scispace.com. These findings suggest that these or related species could be valuable targets for further investigation and metabolic engineering to produce the desired C16 fatty acid.

The following table summarizes the fatty acid profiles of some screened microalgal strains:

| Microalgal Strain | Relevant Fatty Acids Produced |

| Ochromonas pusilla | 7,10,13-Hexadecatrienoic acid, 9,12,15-Octadecatrienoic acid |

| Scenedesmus obliquus | 7,10,13-Hexadecatrienoic acid, 9,12,15-Octadecatrienoic acid |

| Chlorella vulgaris | 9,12,15-Octadecatrienoic acid |

| Fragilaria ambigua | 7,10,13-Hexadecatrienoic acid |

Data sourced from a screening study of naturally isolated microalgal strains. scispace.com

Influence of Culture Conditions on this compound Content

Once a high-yielding strain is selected, optimizing the culture conditions is paramount for maximizing the production of this compound. Key parameters that influence fatty acid biosynthesis include temperature, pH, and nutrient availability.

Temperature: Fermentation temperature significantly impacts the fatty acid composition of microbial cells. Lower temperatures generally lead to an increase in the degree of unsaturation of membrane fatty acids, which is an adaptive response to maintain membrane fluidity. In a study on Mucor rouxii, lowering the incubation temperature from room temperature to 14°C resulted in a significant increase in the γ-linolenic acid (GLA) content nih.gov. Similarly, in Saccharomyces species, low fermentation temperatures altered the lipid composition, with an increase in the unsaturation degree of fatty acids nih.gov. This principle suggests that cultivating producer organisms at lower temperatures could enhance the activity of desaturase enzymes responsible for the synthesis of this compound.

pH: The pH of the culture medium is another critical factor that can affect the growth of microorganisms and their metabolic output. Most microalgae have an optimal pH range for growth, typically between 7 and 9 mdpi.com. Deviations from the optimal pH can inhibit growth and alter cellular composition. For instance, in Schizochytrium limacinum, a neutral pH of 7 was found to be optimal for biomass and docosahexaenoic acid (DHA) production mdpi.com. The influence of pH on the toxicity of free fatty acids has also been noted, with increasing pH enhancing the toxicity of some fatty acids while inhibiting that of others researchgate.net. Therefore, maintaining the pH at an optimal level is crucial for achieving high yields of this compound.

The following table illustrates the effect of pH on the growth of different microalgal strains:

| Microalgal Strain | Optimal pH for Growth |

| Chlorella sp. | 7.0 - 8.0 |

| Tetraselmis suecica | 7.0 - 8.0 |

| Dictyosphaerium chlorelloides | ~9.0 |

| Schizochytrium limacinum | 7.0 |

Data compiled from various studies on microalgal cultivation. mdpi.comlimnetica.net

Nutrient Availability: The composition of the culture medium, particularly the sources and concentrations of carbon and nitrogen, plays a vital role in lipid accumulation and fatty acid profiles. While specific studies on the nutrient requirements for this compound production are limited, general principles of fatty acid biosynthesis in oleaginous microorganisms can be applied.

Genetic Engineering Strategies for Enhanced Biosynthesis

Genetic engineering offers powerful tools to enhance the production of this compound by introducing or modifying the expression of key genes in the biosynthetic pathway.

Overexpression of Key Desaturase Genes

The biosynthesis of this compound involves a series of desaturation steps catalyzed by fatty acid desaturases. The overexpression of these key enzymes is a common strategy to increase the flux towards the desired product. The crucial enzymes in this pathway are Δ12- and Δ15-desaturases.

In a study on the oleaginous yeast Yarrowia lipolytica, the overexpression of a native Δ12-desaturase and an exogenous Δ15-desaturase from flax led to a significant increase in lipid production. Co-expression of both Δ12- and Δ15-desaturases resulted in a lipid accumulation of 42.6% of the dry cell weight frontiersin.org. Although this study focused on C18 fatty acids, the principle of enhancing desaturase activity is directly applicable to the production of C16 polyunsaturated fatty acids.

Similarly, in the cyanobacterium Synechocystis sp. PCC6803, the overexpression of endogenous Δ6 and Δ15 desaturases significantly enhanced the accumulation of polyunsaturated fatty acids. The transgenic strains produced significantly higher levels of α-linolenic acid (ALA) and stearidonic acid (SDA) compared to the wild-type nih.gov.

The following table summarizes the results of overexpressing desaturase genes in Yarrowia lipolytica:

| Engineered Strain | Key Overexpressed Gene(s) | Lipid Content (% of Dry Cell Weight) |

| YL-4 | Δ12-desaturase | Increased |

| YL-5 | Δ15-desaturase | 30.7% |

| YL-10 | Δ12- and Δ15-desaturases (co-expressed) | 77.8% (in fed-batch) |

Data from a study on enhancing lipid synthesis in Yarrowia lipolytica. frontiersin.org

Pathway Engineering in Model Organisms (e.g., Saccharomyces cerevisiae)

The budding yeast Saccharomyces cerevisiae is a widely used model organism for metabolic engineering due to its well-characterized genetics and physiology. Engineering S. cerevisiae for the production of fatty acid-derived compounds has been extensively explored nih.govaimspress.com. Strategies to enhance fatty acid production in yeast include increasing the supply of precursors such as acetyl-CoA and malonyl-CoA, and overexpressing the fatty acid synthase (FAS) complex nih.govoup.com.

To produce this compound in S. cerevisiae, a heterologous pathway would need to be introduced, as this yeast does not naturally produce this fatty acid. This would involve the expression of specific desaturases, such as a Δ12-desaturase and a Δ15-desaturase that can act on C16 fatty acid substrates. Furthermore, the native fatty acid elongation system could be rewired to increase the pool of C16 fatty acids available for desaturation researchgate.netnih.gov.

A hypothetical metabolic pathway for the production of this compound in S. cerevisiae would involve:

Enhancing the production of palmitic acid (C16:0) through overexpression of acetyl-CoA carboxylase (ACC1) and fatty acid synthases (FAS1 and FAS2).

Introduction of a Δ9-desaturase to convert palmitic acid to palmitoleic acid (C16:1).

Expression of a Δ12-desaturase to convert palmitoleic acid to linoleic acid (C16:2).

Expression of a Δ15-desaturase to convert linoleic acid (C16:2) to this compound (C16:3).

Production in Transgenic Plant Systems

The genetic modification of oilseed crops presents a promising avenue for the large-scale production of novel fatty acids, including this compound. This approach involves the introduction of genes encoding specific desaturases into the plant genome, leading to the accumulation of the desired fatty acid in the seed oil.

The feasibility of this strategy has been demonstrated for other novel fatty acids. For instance, the expression of a coriander Δ12-desaturase in tobacco plants resulted in the production of petroselinic acid usda.gov. This demonstrates that the introduction of a single desaturase gene can redirect the fatty acid biosynthetic pathway to produce a novel compound.

To produce this compound in a transgenic plant, a similar approach could be taken. The introduction of a gene encoding a Δ15-desaturase that can utilize a C16:2 substrate would be necessary. The FAD3 gene, which encodes a Δ15-desaturase, has been isolated from various plant species, including Camelina sativa biotechrep.irbiotechrep.ir. The expression of such a gene in an oilseed crop that naturally produces 9,12-hexadecadienoic acid could lead to the synthesis and accumulation of this compound.

The following table lists some of the key enzymes and their potential roles in the production of this compound in transgenic plants:

| Enzyme | Gene | Function | Potential Application |

| Δ12-desaturase | FAD2 | Converts oleic acid (18:1) to linoleic acid (18:2) and palmitoleic acid (16:1) to 9,12-hexadecadienoic acid (16:2) | Endogenous expression or modification to enhance substrate availability. |

| Δ15-desaturase | FAD3 | Converts linoleic acid (18:2) to α-linolenic acid (18:3) and 9,12-hexadecadienoic acid (16:2) to this compound (16:3) | Heterologous expression to introduce the final desaturation step. |

Information compiled from studies on fatty acid biosynthesis and genetic engineering in plants. usda.govbiotechrep.irbiotechrep.irnih.gov

Evolutionary Trajectories of 9,12,15 Hexadecatrienoic Acid Biosynthetic Pathways

Phylogenetic Analysis of Desaturase Enzymes

The production of HTA is intrinsically linked to the evolution of fatty acid desaturase (FAD) enzymes, which are responsible for introducing double bonds into fatty acid chains. Phylogenetic analyses have revealed that these enzymes belong to a large and diverse family with a common evolutionary origin. researchgate.net The membrane-bound desaturases, crucial for the synthesis of polyunsaturated fatty acids like HTA, are characterized by the presence of conserved histidine-rich motifs. researchgate.netnih.gov

Phylogenetic studies of membrane desaturases show three major clusters: Δ9 desaturases, Δ12/ω3 desaturases, and "front-end" desaturases (e.g., Δ5, Δ6, Δ8). researchgate.net The Δ9 desaturases are considered the most ancestral group, as their products often serve as substrates for other desaturases. researchgate.netnih.gov It is hypothesized that other desaturases evolved from an ancestral Δ9 desaturase gene. nih.gov

The ω3-desaturases, which are directly involved in the final step of HTA synthesis by converting 9,12-hexadecadienoic acid, show a close evolutionary relationship with Δ12 desaturases. researchgate.netnih.gov Phylogenetic trees suggest that ω3 desaturases likely originated from a Δ12 desaturase gene within a prokaryotic lineage. researchgate.netnih.gov In plants, the ω3 desaturase family includes different isoforms, such as FAD3, FAD7, and FAD8, which are localized in different cellular compartments and have distinct evolutionary histories and functions. nih.govuky.edu For instance, FAD3 is located in the endoplasmic reticulum, while FAD7 and FAD8 are found in plastids. nih.govuky.edu The functional divergence of these enzymes has been a key aspect of the evolution of fatty acid metabolism in plants.

Table 1: Key Desaturase Enzymes in the Biosynthesis of 9,12,15-Hexadecatrienoic Acid and its Precursors

| Enzyme Family | Specific Enzymes | Function | Evolutionary Lineage |

|---|---|---|---|

| Δ9 Desaturase | Stearoyl-ACP desaturase (SAD) | Converts stearic acid (18:0) to oleic acid (18:1) | Ancestral to other membrane desaturases researchgate.netnih.gov |

| Δ12 Desaturase | FAD2, FAD6 | Converts oleic acid (18:1) to linoleic acid (18:2) | Evolved from Δ9 desaturases nih.gov |

| ω3-Desaturase | FAD3, FAD7, FAD8 | Converts linoleic acid (18:2) to α-linolenic acid (18:3) and 9,12-hexadecadienoic acid to this compound | Originated from a Δ12 desaturase gene in a prokaryotic lineage researchgate.netnih.gov |

| Δ5 Desaturase | AtFAD5, MpFAD5 | Required for the synthesis of 7Z-hexadecenoic acid, a precursor in some pathways | Functionally conserved between bryophytes and vascular plants nih.govresearchgate.net |

Divergence and Conservation of Biosynthetic Routes Across Lineages

The biosynthetic pathway for HTA is not universally conserved across all organisms. Its presence and the specific enzymes involved vary significantly across different evolutionary lineages, reflecting divergent evolutionary paths. nih.gov The synthesis of polyunsaturated fatty acids can occur through two main pathways: the "prokaryotic" pathway, which operates within the plastids, and the "eukaryotic" pathway, which involves the endoplasmic reticulum. biorxiv.org Plants that synthesize HTA are often referred to as "16:3 plants". nih.gov

In prokaryotic cyanobacteria, from which chloroplasts are thought to have evolved, genes for ω3 desaturases have been identified, suggesting an ancient origin for this part of the pathway. nih.gov The close similarity between cyanobacterial ω3 desaturases and those in the endoplasmic reticulum of plants and microalgae suggests that the latter may have been acquired through a symbiotic event. nih.gov

Interestingly, genes for the de novo biosynthesis of omega-3 fatty acids, including precursors to HTA, have been found to be widespread in some animal lineages, such as invertebrates. nih.govst-andrews.ac.uk This discovery challenges the previous consensus that animals must obtain these essential fatty acids from their diet. The distribution of these genes in animals is thought to be partly a result of horizontal gene transfer. nih.govst-andrews.ac.uk

Adaptive Significance of this compound in Evolution

The persistence and diversification of the HTA biosynthetic pathway across different lineages point to its adaptive significance. The presence of HTA and other polyunsaturated fatty acids in cellular membranes is crucial for maintaining membrane fluidity, particularly in response to temperature changes. nih.gov

A significant role of HTA is as a precursor for the synthesis of jasmonates, a class of phytohormones that regulate a wide range of developmental processes and stress responses in plants. biorxiv.org In the liverwort Marchantia polymorpha, HTA is the main source of the bioactive jasmonate dinor-12-oxo-10,15(Z)-phytodienoic acid (dn-OPDA). nih.govbiorxiv.org This signaling molecule is involved in responses to wounding and herbivory. nih.gov The conservation of the FAD5 enzyme underscores the ancient and critical role of HTA-derived jasmonates in plant defense. nih.govresearchgate.net

Furthermore, HTA is essential for the proper development and function of chloroplasts. nih.gov Mutants deficient in HTA synthesis exhibit impaired chloroplast structure and function. nih.gov This suggests that HTA plays a vital role in maintaining the integrity of thylakoid membranes, which is critical for photosynthesis. The fatty acid composition of leaves, particularly the 16:3 content, has been correlated with thermotolerance in plants. oup.com

The ability to synthesize HTA and other omega-3 fatty acids de novo provides a significant adaptive advantage, allowing organisms to modulate their membrane composition and produce essential signaling molecules in response to environmental cues and stresses. nih.gov This capability likely played a crucial role in the ability of plants to colonize land and for various organisms to adapt to diverse and changing environments.

Future Research Directions and Unexplored Avenues for 9,12,15 Hexadecatrienoic Acid

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

A primary area for future investigation lies in the detailed characterization of the enzymatic machinery and regulatory networks governing the biosynthesis of 9,12,15-Hexadecatrienoic acid. While the general pathways for polyunsaturated fatty acid (PUFA) synthesis are understood, the specific enzymes and regulatory factors controlling the production of C16:3 are not fully elucidated.

Future research should focus on:

Discovery of Novel Desaturases and Elongases: Identifying and characterizing novel fatty acid desaturases and elongases with specific affinities for C16 fatty acid substrates could reveal alternative or more efficient biosynthetic routes. For instance, some organisms may possess unique desaturases that introduce the Δ15 double bond onto a C16 precursor, a process that is less common than the desaturation of C18 fatty acids. The discovery of novel omega-3 fatty acid desaturases from various organisms, such as fungi, highlights the potential for identifying enzymes with unique substrate specificities that could be involved in C16:3 synthesis nih.govresearchgate.netwipo.int.

Transcriptional Regulation: Investigating the transcriptional regulation of genes encoding the enzymes involved in this compound biosynthesis is crucial. Studies on the transcriptional regulation of fatty acid biosynthesis in various organisms have revealed complex networks of transcription factors that respond to developmental and environmental cues nih.govnih.govresearchgate.net. Identifying the specific transcription factors that bind to the promoter regions of genes involved in C16:3 synthesis will provide a deeper understanding of how its production is controlled.

Post-Translational Modifications: Exploring the role of post-translational modifications in regulating the activity of key biosynthetic enzymes will be another important research direction. Phosphorylation, acetylation, and other modifications can rapidly alter enzyme activity in response to cellular signals, providing a fine-tuning mechanism for fatty acid production.

| Research Area | Key Objectives | Potential Impact |

| Enzyme Discovery | Isolate and characterize novel desaturases and elongases for C16:3 synthesis. | Uncover new biosynthetic pathways and provide novel tools for metabolic engineering. |

| Transcriptional Control | Identify and characterize transcription factors regulating C16:3 biosynthetic genes. | Enable targeted manipulation of C16:3 production for various applications. |

| Post-Translational Regulation | Investigate the role of modifications in modulating enzyme activity. | Reveal dynamic control mechanisms of C16:3 biosynthesis. |

Comprehensive Mapping of Metabolic Networks Involving this compound

Understanding the complete metabolic fate of this compound requires a comprehensive mapping of the metabolic networks in which it participates. This involves tracing its incorporation into more complex lipids, its catabolism, and its interaction with other metabolic pathways.

Future research efforts should include:

Systems Biology Approaches: Employing systems biology approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, will be essential to construct detailed metabolic network models. nih.govresearchcorridor.orgqub.ac.uktechnologynetworks.comnih.gov These models can predict metabolic fluxes and identify key regulatory nodes within the network.

Metabolic Flux Analysis: Performing metabolic flux analysis using stable isotope tracers will provide quantitative insights into the flow of carbon through the pathways involving this compound. nsf.govnih.govrsc.org This can reveal the relative importance of different pathways for its synthesis and degradation under various conditions.

Lipidomics: Advanced lipidomics platforms can identify and quantify the full spectrum of complex lipids containing this compound, such as phospholipids (B1166683), galactolipids, and triacylglycerols. This will help to understand its functional roles in different cellular membranes and as a storage lipid.

| Network Component | Research Focus | Desired Outcome |

| Anabolic Pathways | Tracing the incorporation of C16:3 into complex lipids. | Understanding the functional roles of C16:3-containing lipids in membranes and storage. |

| Catabolic Pathways | Identifying the enzymes and pathways responsible for C16:3 degradation. | Elucidating the turnover and energy contribution of C16:3. |

| Interacting Pathways | Investigating the links between C16:3 metabolism and other cellular processes. | Revealing the broader physiological significance of C16:3. |

Advanced Applications in Metabolic Engineering beyond Current Scope

The unique properties of this compound make it a valuable target for metabolic engineering. Future research can explore advanced applications beyond the current scope of simply increasing its production.

Promising avenues for metabolic engineering include:

Synthetic Biology and Microbial Chassis: Utilizing synthetic biology tools to design and construct novel biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae can lead to the high-level production of this compound from renewable feedstocks. researchgate.netnih.govrothamsted.ac.uknih.govnih.govgoogle.commdpi.comglbrc.orgnih.gov

Tailored Lipid Profiles: Engineering organisms to produce specific complex lipids containing this compound at defined positions within the glycerol (B35011) backbone could lead to the creation of structured lipids with enhanced nutritional or industrial properties.

Production of Derivatives: Exploring the enzymatic or chemical conversion of this compound into other high-value compounds, such as flavor and fragrance compounds, biopolymers, or pharmaceutical precursors, represents a significant untapped potential.

| Engineering Strategy | Target Application | Potential Benefit |

| Microbial Overproduction | Production of C16:3 as a nutraceutical or chemical feedstock. | Sustainable and cost-effective production from renewable resources. |

| Structured Lipids | Creation of lipids with specific functionalities for food and industrial applications. | Enhanced performance and value of lipid-based products. |

| Bioconversion | Synthesis of novel high-value chemicals from C16:3. | Expansion of the bio-based chemical industry. |

Deeper Understanding of Ecological Roles and Trophic Transfer

The ecological significance of this compound, particularly its role in food webs and plant-herbivore interactions, is an area ripe for investigation.

Future ecological research should aim to:

Elucidate Specific Roles in Plant Defense: While the roles of other fatty acid derivatives like 12-oxo-phytodienoic acid in plant defense are known, the specific contribution of this compound to plant defense mechanisms against herbivores and pathogens is not well understood. nih.gov Investigating its impact on insect growth, development, and feeding behavior is a key research direction mdpi.comrutgers.edu.

Trace Trophic Transfer: Utilizing stable isotope analysis and fatty acid profiling to trace the transfer and potential biomagnification of this compound through aquatic and terrestrial food webs. copernicus.orgnih.govfrontiersin.org This will help to understand its importance for higher trophic level consumers.

Assess Impact on Consumer Physiology: Investigating the physiological effects of dietary this compound on consumers, including its influence on growth, reproduction, and immune function.

| Ecological Aspect | Research Question | Significance |

| Plant-Herbivore Interactions | What is the direct role of C16:3 in plant defense signaling and as a deterrent to herbivores? | Understanding the chemical ecology of plant-animal interactions. |

| Trophic Dynamics | How is C16:3 transferred and modified through different trophic levels in various ecosystems? | Revealing the flow of essential nutrients in food webs. |

| Consumer Health | What are the specific physiological benefits of C16:3 for aquatic and terrestrial consumers? | Assessing the nutritional importance of this fatty acid for ecosystem health. |

Methodological Advancements for Isomer-Specific Analysis and Spatial Distribution

Developing and applying advanced analytical techniques is crucial for a deeper understanding of the biology of this compound. Distinguishing it from its isomers and mapping its distribution within tissues and cells are key challenges.

Future methodological developments should focus on:

Isomer-Specific Separation and Identification: Advancing chromatographic and mass spectrometric techniques to reliably separate and identify the different isomers of hexadecatrienoic acid. Techniques like silver ion chromatography and advanced mass spectrometry fragmentation methods hold promise in this area. nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net

Spatial Lipidomics: Employing mass spectrometry imaging (MSI) techniques, such as MALDI-MSI and DESI-MSI, to visualize the spatial distribution of this compound and its derivatives within tissues and even single cells. nih.govresearchgate.netmdpi.comnih.govrsc.org This will provide critical information about its localized functions.

High-Throughput Quantification: Developing robust and high-throughput analytical methods for the accurate quantification of this compound in large sample sets, which is essential for large-scale ecological and metabolic studies.

| Analytical Challenge | Promising Technique | Expected Outcome |

| Isomer Resolution | Ion Mobility-Mass Spectrometry, Advanced Chromatography | Unambiguous identification and quantification of C16:3 isomers. |